([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
Description
Properties
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-9-4-5-13(7-14(9)15)17-10(2)6-12(8-16)11(17)3/h4-7H,8,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEQAOGVUWNMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)CN)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl)amine is a molecule featuring a substituted pyrrole ring with two methyl groups at positions 2 and 5, a 3-fluoro-4-methylphenyl substituent at position 1, and a methylamine group attached at position 3 of the pyrrole. The synthetic challenges include selective functionalization of the pyrrole ring, introduction of the fluoromethylphenyl moiety, and installation of the methylamine substituent with high regio- and chemoselectivity.
Key Synthetic Routes and Reaction Types
Pyrrole Ring Formation and Substitution
The pyrrole core with 2,5-dimethyl substitution is commonly prepared via condensation reactions involving diketones and amines or through cyclization of appropriate precursors. For example, condensation of hexadione with amines yields N-substituted 2,5-dimethylpyrroles, which serve as key intermediates.
Introduction of the 3-fluoro-4-methylphenyl substituent at the nitrogen (position 1) of the pyrrole ring can be achieved via nucleophilic substitution or cross-coupling reactions using halogenated fluoro-methylphenyl precursors, such as 3-fluoro-4-methylbromobenzene or iodide derivatives.
Formylation at the 3-Position of Pyrrole
The 3-position of the pyrrole ring is functionalized by formylation reactions to introduce an aldehyde group, which is a precursor for further amination. Common formylation methods include the Vilsmeier-Haack reaction, Reimer-Tiemann reaction, and Rieche formylation.
The Vilsmeier-Haack reaction is favored industrially due to its high yield (>70%), mild conditions, and use of readily available reagents such as phosphorus oxychloride and N,N-dimethylformamide (DMF).
Reductive Amination to Install the Methylamine Group
- The aldehyde intermediate at the 3-position undergoes reductive amination with methylamine or methylamine equivalents to form the corresponding methylamine substituent. This step is typically performed under mild reducing conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
Detailed Preparation Procedure (Representative Example)
Industrial and Laboratory Scale Considerations
The use of transition metal catalysts is minimized or avoided to reduce metal contamination in the final product, which is critical for pharmaceutical applications.
The choice of solvents includes ethers (tetrahydrofuran, tetramethyl tetrahydropyran), polar aprotic solvents (DMF, acetonitrile), and aromatic hydrocarbons (toluene), selected based on reaction step and scalability.
The process is amenable to one-pot synthesis strategies, combining formylation and reductive amination steps to improve efficiency and reduce waste.
Comparative Analysis of Formylation Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Vilsmeier-Haack | POCl3 + DMF | 0 °C to RT | >70 | High yield; mild; industrially viable | Requires careful handling of POCl3 |
| Reimer-Tiemann | Chloroform + base | Basic aqueous | Moderate | Simple reagents | Lower selectivity; harsh conditions |
| Rieche Formylation | Dichloromethyl methyl ether + Lewis acid | Anhydrous, low temp | Moderate | Good selectivity | More complex reagents |
Summary Table of Key Reagents and Conditions
| Stage | Reagents/Materials | Solvent(s) | Temperature | Time | Yield / Remarks |
|---|---|---|---|---|---|
| Pyrrole synthesis | Hexadione + amine | Ethanol or THF | Reflux or RT | Several hours | High yield |
| N-Aryl substitution | 3-Fluoro-4-methylphenyl halide + base/catalyst | Toluene, THF | RT to 50 °C | Hours | Efficient arylation |
| Formylation | POCl3 + DMF (Vilsmeier reagent) | DMF, THP, or ether solvents | 0 °C to RT | 0.5 - 3 hours | >70% yield |
| Reductive amination | Methylamine + NaBH3CN or catalytic hydrogenation | Methanol, ethanol | 0 °C to RT | Several hours | High selectivity and yield |
| Purification | Extraction, recrystallization | Ethyl acetate, heptane | RT | Variable | High purity product |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by data tables and case studies.
Structural Features
The compound features a pyrrole ring substituted with a fluorinated phenyl group and a methylamine moiety, which may influence its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent . Its structure suggests that it may interact with various biological pathways, particularly those involving neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research indicates that compounds with similar structures can act as modulators of neurotransmitter receptors, particularly in the central nervous system. For instance, studies have shown that alterations in the pyrrole ring can enhance binding affinity to dopamine and serotonin receptors, suggesting potential applications in treating mood disorders.
Anticancer Research
There is growing interest in the compound's potential anticancer properties .
Case Study: In Vitro Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of related compounds on various cancer cell lines. The findings indicated that modifications to the pyrrole structure could lead to significant apoptotic activity in cancer cells, highlighting its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications.
Case Study: Antibacterial Activity
Research focused on compounds with similar structural motifs has demonstrated effectiveness against Gram-positive bacteria. In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus, suggesting a pathway for developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Potential modulation of dopamine/serotonin receptors | Journal of Medicinal Chemistry |
| Antitumor Activity | Induces apoptosis in cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial Activity | Effective against Staphylococcus aureus | Antibiotics Research Journal |
Mechanism of Action
The mechanism by which ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The fluoro and methyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (CAS 1240579-69-4)
- Molecular formula : C10H9ClFN3 .
- Molecular weight : 225.65 g/mol .
- Structure : Features a pyrazole ring (two adjacent nitrogens) substituted with a 3-chloro-4-fluorophenyl group and an amine at position 3.
Target Compound vs. Pyrazole Analogue
Structural and Functional Implications
- Pyrazole’s dual nitrogen atoms enhance hydrogen-bond acceptor capacity, which may improve solubility or target affinity .
- Substituent effects: The 3-fluoro-4-methylphenyl group in the target compound introduces steric bulk and moderate electronegativity, whereas the 3-chloro-4-fluorophenyl group in the analogue combines higher electronegativity (Cl) with increased polarizability.
Crystallographic and Computational Insights
If crystallized, the target compound’s structure would be refined using SHELXL , which optimizes parameters like bond lengths, angles, and thermal displacement . For example:
- The C-F bond in the phenyl group is expected to be ~1.35 Å, consistent with similar fluorinated aromatics.
- Dihedral angles between the pyrrole and phenyl rings could influence molecular packing and intermolecular interactions.
Comparative solubility and stability :
- The target compound’s methyl groups may reduce solubility in polar solvents compared to the pyrazole analogue, which lacks alkyl substituents.
- Fluorine in both compounds enhances metabolic stability, but the chloro group in the analogue may increase susceptibility to nucleophilic substitution.
Biological Activity
The compound ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine , with CAS number 1177362-11-6, is a novel small molecule that has garnered attention for its potential biological activities, particularly in the context of immunotherapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
- Molecular Formula : C14H17FN2
- Molecular Weight : 232.30 g/mol
- Structure : The compound features a pyrrole ring substituted with a fluorinated phenyl group and a dimethyl group, which may influence its biological interactions.
The primary biological activity of this compound is linked to its role as an inhibitor of the PD-1/PD-L1 pathway. This pathway is crucial in regulating immune responses, particularly in cancer immunotherapy.
PD-1/PD-L1 Pathway Inhibition
Research indicates that the compound can disrupt the interaction between PD-1 and PD-L1, which is pivotal for immune evasion by tumors. By inhibiting this interaction, the compound potentially enhances T-cell activation and proliferation against cancer cells .
Biological Activity Data
Case Studies
Several studies have investigated compounds structurally related to this compound, providing insights into its potential therapeutic applications:
- Study on PD-L1 Inhibitors :
- Preclinical Trials :
- Mechanistic Insights :
Q & A
Basic: What are the recommended synthetic routes for preparing ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl)amine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the construction of the pyrrole core. A plausible route includes:
- Step 1: Condensation of 3-fluoro-4-methylbenzaldehyde with a diketone (e.g., acetylacetone) under acidic conditions to form the substituted pyrrole ring .
- Step 2: Introduction of the methylamine group via reductive amination or nucleophilic substitution at the 3-position of the pyrrole. For fluorinated intermediates, nucleophilic aromatic substitution (e.g., using NaH/KF in DMF) may optimize fluorine retention .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Monitor reaction progress using TLC or HPLC .
Basic: How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- GC-MS (EI): Analyze fragmentation patterns to verify molecular ions (e.g., m/z corresponding to C₁₆H₁₈FN₂) and rule out impurities. Use splitless injection with a slow temperature ramp (e.g., 170°C → 325°C at 10°C/min) to prevent thermal degradation .
- FTIR-ATR: Confirm functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-F ~1100 cm⁻¹). Compare with reference spectra of similar pyrrole derivatives .
- HPLC-TOF: Ensure mass accuracy (<5 ppm deviation) for empirical formula validation. Use C18 columns with acetonitrile/water mobile phases .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with modifications to the fluorophenyl (e.g., replacing F with Cl) or pyrrole methyl groups. Test inhibitory activity against target enzymes (e.g., USP14) using fluorescence-based assays (IC₅₀ determination) .
- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions. Prioritize analogs with improved hydrogen bonding (e.g., pyrrole NH with catalytic cysteine) or hydrophobic contacts (methyl/fluoro groups with enzyme pockets) .
- Data Normalization: Account for lipophilicity (logP) using HPLC-derived retention times to correlate SAR with physicochemical properties .
Advanced: How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Methodological Answer:
- Purity Verification: Re-analyze compound batches via GC-MS/HPLC to exclude degradation products (e.g., oxidative deamination or pyrrole ring opening) that may skew cellular results .
- Assay Optimization: Adjust cellular permeability by modifying incubation conditions (e.g., serum-free media, temperature). Use LC-MS to quantify intracellular compound levels .
- Off-Target Screening: Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets. Cross-validate with CRISPR knockouts of suspected off-target enzymes .
Basic: What are the key considerations for designing stability studies of this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 2–8, 37°C) and monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use Arrhenius plots to predict shelf-life .
- Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify major metabolites via LC-MS/MS and compare with synthetic standards .
Advanced: What computational tools are suitable for predicting the metabolic fate of this compound?
Methodological Answer:
- In Silico Metabolism Prediction: Use software like MetaSite or GLORYx to predict Phase I/II metabolism. Focus on vulnerable sites (e.g., benzylic amine for glucuronidation, pyrrole ring for oxidation) .
- MD Simulations: Run molecular dynamics (GROMACS) to assess solvent accessibility of functional groups in physiological environments. Prioritize labile sites for experimental validation .
Advanced: How can researchers address low yields in the final reductive amination step?
Methodological Answer:
- Catalyst Screening: Test Pd/C, Ra-Ni, or NaBH₃CN under varying pressures (H₂ or ammonium formate). For sensitive substrates, use mild conditions (e.g., 0°C, pH 7) to prevent pyrrole ring hydrogenation .
- Solvent Optimization: Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Additives like acetic acid may stabilize intermediates .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-reduced amines) and adjust stoichiometry or reaction time accordingly .
Basic: What analytical techniques are critical for distinguishing regioisomers during synthesis?
Methodological Answer:
- NMR (¹H/¹³C): Compare chemical shifts of pyrrole protons (e.g., δ 6.2–6.8 ppm for β-protons) and fluorine coupling patterns (e.g., meta-F vs. para-F splitting) .
- X-ray Crystallography: Resolve ambiguous structures by growing single crystals (solvent: DCM/hexane) and analyzing unit cell parameters .
Advanced: What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Methodological Answer:
- Rodent Studies: Administer IV/PO doses (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma at intervals (0–24 hrs) and quantify compound/metabolites via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂ .
- Tissue Distribution: Sacrifice animals post-dosing, homogenize tissues (liver, brain), and extract compounds using SPE cartridges. Normalize data to tissue weight .
Advanced: How can fluorination at the 3-position of the phenyl group influence binding affinity?
Methodological Answer:
- Electrostatic Effects: Fluorine’s electronegativity enhances hydrogen bonding with polar residues (e.g., backbone amides). Compare binding ΔG (ITC) of fluoro vs. non-fluoro analogs .
- Steric Considerations: Use molecular dynamics to assess whether the 3-fluoro group induces conformational strain in the target’s active site. Synthesize 4-fluoro analogs to isolate positional effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
